Tetrydamine maleate
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Overview
Description
Tetrydamine maleate is a member of the indazol class of non-steroidal anti-inflammatory drugs. It is known for its analgesic and anti-inflammatory properties. This compound has been used in the treatment of various inflammatory conditions, including vulvovaginitis, symptomatic bacterial vaginosis, and cervicitis .
Preparation Methods
The synthesis of tetrydamine maleate involves several steps, typically starting with the preparation of the indazol core structure. The synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Tetrydamine maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetrydamine maleate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of indazol derivatives. In biology and medicine, it is used for its anti-inflammatory and analgesic properties. It has been shown to reduce or eliminate inflammation symptoms such as burning and leucorrhea. In industry, this compound is used in the formulation of various pharmaceutical products .
Mechanism of Action
The mechanism of action of tetrydamine maleate involves its interaction with specific molecular targets and pathways. As a non-steroidal anti-inflammatory drug, it likely inhibits the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators, leading to a decrease in inflammation and pain .
Comparison with Similar Compounds
Tetrydamine maleate can be compared with other non-steroidal anti-inflammatory drugs, such as ibuprofen and naproxen. While all these compounds share similar anti-inflammatory and analgesic properties, this compound is unique due to its specific chemical structure and its effectiveness in treating certain inflammatory conditions. Similar compounds include other indazol derivatives and non-steroidal anti-inflammatory drugs .
Properties
CAS No. |
22911-97-3 |
---|---|
Molecular Formula |
C13H19N3O4 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine |
InChI |
InChI=1S/C9H15N3.C4H4O4/c1-10-9-7-5-3-4-6-8(7)11-12(9)2;5-3(6)1-2-4(7)8/h10H,3-6H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
WBQNUTJPYOXRCC-BTJKTKAUSA-N |
Isomeric SMILES |
CNC1=C2CCCCC2=NN1C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CNC1=C2CCCCC2=NN1C.C(=CC(=O)O)C(=O)O |
Related CAS |
22911-97-3 |
solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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